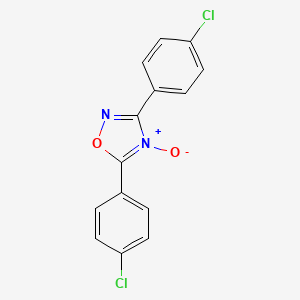![molecular formula C15H18O2SSe B14549349 Ethyl 2-{[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}propanoate CAS No. 61776-15-6](/img/structure/B14549349.png)
Ethyl 2-{[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}propanoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are widely recognized for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique structure that includes a benzoselenophene moiety, which is a selenium-containing heterocycle, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}propanoate typically involves the following steps:
Formation of the Benzoselenophene Moiety: This can be achieved through the cyclization of appropriate precursors in the presence of selenium.
Attachment of the Ethylsulfanyl Group: The benzoselenophene is then reacted with an ethylsulfanyl group under suitable conditions to form the intermediate compound.
Esterification: The final step involves the esterification of the intermediate with propanoic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}propanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfur and selenium atoms in the compound can be oxidized to form sulfoxides and selenoxides, respectively.
Reduction: The ester group can be reduced to an alcohol under suitable conditions.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and selenoxides.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the ethylsulfanyl group.
Scientific Research Applications
Ethyl 2-{[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying the biological activity of selenium-containing compounds.
Industry: Used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-{[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}propanoate involves its interaction with molecular targets through its functional groups. The benzoselenophene moiety can interact with biological molecules, potentially affecting various biochemical pathways. The sulfur and selenium atoms can undergo redox reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the selenium and sulfur atoms.
Ethyl propanoate: Similar ester structure but lacks the benzoselenophene moiety.
Benzoselenophene: Contains the selenium heterocycle but lacks the ester and ethylsulfanyl groups.
Uniqueness
Ethyl 2-{[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}propanoate is unique due to the presence of both sulfur and selenium atoms in its structure, as well as the combination of the benzoselenophene moiety with an ester group. This unique combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
61776-15-6 |
|---|---|
Molecular Formula |
C15H18O2SSe |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
ethyl 2-[2-(1-benzoselenophen-2-yl)ethylsulfanyl]propanoate |
InChI |
InChI=1S/C15H18O2SSe/c1-3-17-15(16)11(2)18-9-8-13-10-12-6-4-5-7-14(12)19-13/h4-7,10-11H,3,8-9H2,1-2H3 |
InChI Key |
LBXVMZXMPQCOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SCCC1=CC2=CC=CC=C2[Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14549268.png)
![1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14549276.png)
![Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl-](/img/structure/B14549288.png)
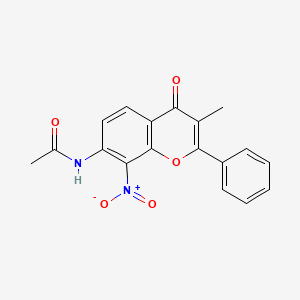
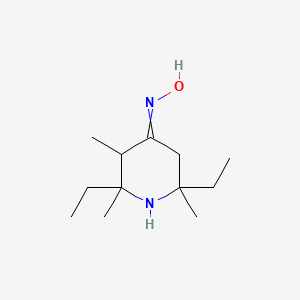
![4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride](/img/structure/B14549301.png)
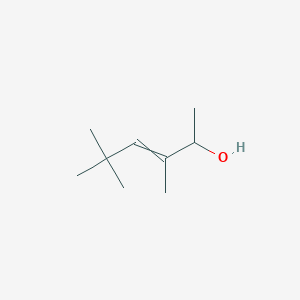
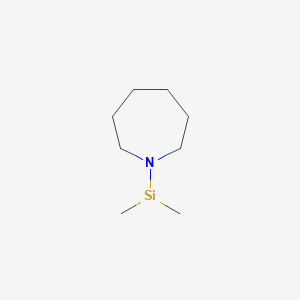
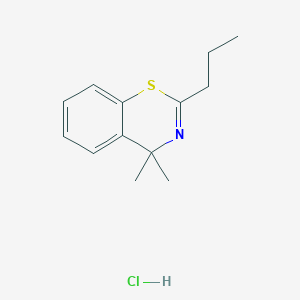
![Indeno[2,1-b]pyran, 2-ethyl-9-(1H-inden-2-yl)-](/img/structure/B14549324.png)
![6,7,9,10-Tetrahydro-6,10-methanopyrido[3,2-d]azocin-8(5H)-one](/img/structure/B14549334.png)
![3-[3-(4-Chlorophenoxy)-3-methylbutanoyl]pyridin-2(1H)-one](/img/structure/B14549340.png)
![N-Methyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14549341.png)
